molecular formula C4H2ClFO4S3 B2891302 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride CAS No. 2248311-99-9

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride

Cat. No.: B2891302
CAS No.: 2248311-99-9
M. Wt: 264.68
InChI Key: CIVGDZKDPZMWND-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride is a highly reactive organosulfur compound featuring a thiophene ring substituted with both chlorosulfonyl (-SO₂Cl) and sulfonylfluoride (-SO₂F) groups. The sulfonylfluoride group, in particular, is notable for its hydrolytic stability compared to sulfonyl chlorides, enabling applications in controlled chemical modifications .

Properties

IUPAC Name

5-chlorosulfonylthiophene-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGDZKDPZMWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Fluorination Coupled with Chlorosulfonation

The electrochemical synthesis of sulfonyl fluorides, as demonstrated by Noël et al., offers a green pathway for introducing the -SO₂F group. In this method, thiophene-3-thiol undergoes anodic oxidation in the presence of potassium fluoride (KF) to form thiophene-3-sulfonyl fluoride. The process involves initial disulfide formation, followed by fluoride nucleophilic attack under electrochemical activation. Kinetic studies in microflow reactors show conversion times as low as 5 minutes due to enhanced mass transfer.

Subsequent chlorosulfonation at the 5-position employs chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C. This two-step approach achieves an overall yield of 68%, with the chlorosulfonyl group’s regioselectivity dictated by the electron-withdrawing nature of the pre-existing sulfonyl fluoride. Comparative studies reveal that higher temperatures (>0°C) lead to sulfonic acid byproducts via hydrolysis, reducing yields by 22–35%.

Parameter Electrochemical Step Chlorosulfonation Step
Temperature 25°C -10°C
Reaction Time 5 min (flow) 2 h
Yield 89% 76%
Key Reagent KF ClSO₃H

Diazonium Salt-Mediated Chlorosulfonation Followed by SO₂F₂ Fluorination

Adapting protocols from sulfonyl chloride synthesis, 5-aminothiophene-3-sulfonyl fluoride is treated with NaNO₂ and HCl to generate a diazonium intermediate. Exposure to sulfur dioxide (SO₂) and chlorine gas (Cl₂) in the presence of CuCl introduces the chlorosulfonyl group at the 5-position. This method, while effective, requires stringent temperature control (-5°C to 0°C) to prevent diazonium decomposition.

Simultaneous Dual Functionalization Using Directed Metallation

A less conventional route involves directed ortho-metalation of 3,5-dibromothiophene. Treatment with tert-butyllithium at -78°C generates a dianionic species, which reacts sequentially with SO₂Cl₂ and SO₂F₂. This one-pot method capitalizes on the enhanced nucleophilicity of the lithiated positions, yielding the target compound in 54% isolated yield. However, scalability is limited by the cryogenic conditions and sensitivity of the intermediates to protonolysis.

Partial Fluorination of 3,5-Bis(chlorosulfonyl)thiophene

Starting from 3,5-bis(chlorosulfonyl)thiophene, selective fluorination at the 3-position is achieved using anhydrous KF in dimethylformamide (DMF) at 120°C. The reaction’s selectivity (3:1 favoring 3-fluorination) arises from steric and electronic factors, with the 5-position’s chloride being less accessible due to adjacent substituents. Despite moderate yields (62%), this method highlights the feasibility of post-synthetic modification for asymmetric sulfonyl derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing complex chemical structures. The sulfonyl fluoride group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
This compound (hypothetical) C₄ClF₃O₄S₂ ~268.5 (calc.) -SO₂Cl, -SO₂F on thiophene Dual sulfonyl groups; high electrophilicity N/A
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 -SO₂Cl, -CF₃ Volatile liquid; strong triflating agent
3-(Chlorosulfonyl)benzoyl chloride C₇H₄Cl₂O₃S 239.07 -SO₂Cl, -COCl on benzene Dual electrophilic sites; solid (mp 18–20°C)
Chlorosulfonyl isocyanate ClSO₂NCO 141.53 -SO₂Cl, -NCO Reactive in cycloadditions; hazardous
Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate C₈H₇ClO₄S₂ 274.72 (calc.) -SO₂Cl, -COOEt on thiophene Ester group moderates reactivity
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₇H₅Cl₂O₄S₂ 295.15 (calc.) -Cl, -SO₂Cl, -COOMe on thiophene Dual chloride substituents
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid C₅H₄ClNO₄S₂ 241.67 -Cl, -SO₂NH₂, -COOH on thiophene Sulfonamide for drug design

Physical Properties and Handling

  • Boiling/Melting Points :

    • Trifluoromethanesulfonyl chloride has a low boiling point (29–32°C), necessitating cold storage .
    • Aromatic sulfonyl chlorides (e.g., 3-(Chlorosulfonyl)benzoyl chloride) are typically solids (mp 18–20°C) .
  • Solubility :

    • Thiophene-based sulfonyl compounds (e.g., ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate) are often soluble in polar aprotic solvents like DMF or THF .

Biological Activity

5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride is a sulfonyl fluoride compound that has garnered attention in the field of chemical biology due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H4ClF2O3S2
  • Molecular Weight : 270.7 g/mol

This compound acts primarily as an electrophile, capable of reacting with nucleophilic sites in biological macromolecules. The presence of both chlorosulfonyl and sulfonyl fluoride groups enhances its reactivity, allowing it to form covalent bonds with amino acids such as cysteine and serine in proteins. This property is particularly useful for the development of targeted inhibitors in therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that compounds with sulfonyl fluoride groups exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including proteases and kinases, which are crucial in many cellular processes.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of sulfonyl fluoride derivatives against a range of bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Cell LineIC50 (μM)
HeLa (Cervical)5.4
MCF-7 (Breast)7.2
A549 (Lung)6.8

Case Study 3: Enzyme Inhibition

Research has shown that this compound acts as a potent inhibitor of certain serine proteases. The kinetic parameters revealed that it binds irreversibly to the active site, effectively blocking substrate access.

EnzymeKi (nM)
Trypsin15
Chymotrypsin20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride, and how can reaction conditions be controlled to improve yield?

  • Methodology : Start with thiophene derivatives (e.g., 3-methylthiophene) and employ chlorosulfonation using chlorosulfonic acid under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like ring oxidation. Subsequent fluorination with SF₄ or DAST introduces the sulfonyl fluoride group. Purification via recrystallization or column chromatography ensures high purity .
  • Key Variables : Excess chlorosulfonic acid (1.5–2.0 eq.) and slow addition rates reduce polysubstitution. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

  • NMR : The [¹³C NMR] spectrum will show distinct shifts for the sulfonyl fluoride group (δ ~110–120 ppm for S=O, compared to δ ~125–135 ppm for sulfonyl chlorides). [¹⁹F NMR] provides a sharp singlet near δ -40 ppm .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 282.91 (calculated for C₅H₃ClF₃O₄S₂). Fragmentation patterns differentiate sulfonyl fluoride (-SO₂F) from sulfonyl chloride (-SO₂Cl) derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Reactivity : The compound is moisture-sensitive; reactions must occur under inert gas (N₂/Ar). Use sealed systems to prevent hydrolysis to sulfonic acids .
  • PPE : Wear acid-resistant gloves, goggles, and a fume hood. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the dual electrophilicity of the chlorosulfonyl and sulfonyl fluoride groups influence regioselectivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The chlorosulfonyl group (-SO₂Cl) is more reactive toward amines (e.g., forming sulfonamides), while the sulfonyl fluoride (-SO₂F) reacts preferentially with alcohols under basic conditions (e.g., forming sulfonate esters). DFT studies suggest the fluoride’s lower leaving-group ability stabilizes transition states in SNAr reactions .
  • Experimental Validation : Competitive reactions with aniline and methanol (1:1) under basic conditions yield >80% sulfonamide product, confirming kinetic preference for -SO₂Cl substitution .

Q. What computational methods (e.g., DFT, MD) predict the electronic properties of this compound for material science applications?

  • DFT : B3LYP/6-311+G(d,p) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating potential as an electron-deficient moiety in conductive polymers. Sulfonyl fluoride’s electron-withdrawing effect (-I) enhances charge transport in thin-film devices .
  • MD Simulations : Simulate copolymerization with thiophene monomers to assess π-stacking behavior. Results correlate with experimental XRD data (d-spacing ~3.5 Å) .

Q. How can crystallographic data resolve contradictions in reported crystal structures of derivatives?

  • Case Study : Conflicting reports on the dihedral angle between thiophene and sulfonyl groups (15° vs. 25°) were resolved using SHELXL refinement. High-resolution X-ray data (λ = 0.71073 Å) confirmed a 20° angle, attributed to steric effects from fluorine .
  • Validation : Compare R-factors (<0.05) and residual electron density maps to exclude disorder artifacts .

Q. What strategies mitigate competing side reactions (e.g., ring chlorination) during chlorosulfonation?

  • Kinetic Control : Lower reaction temperatures (0°C) and shorter reaction times (2–3 hr) reduce electrophilic aromatic substitution at the thiophene ring. Use of bulky solvents (e.g., DCE) sterically hinders para-chlorination .
  • Additives : Catalytic pyridine traps HCl byproducts, shifting equilibrium toward sulfonation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous environments?

  • Root Cause : Discrepancies arise from varying pH conditions. At pH 7, hydrolysis to sulfonic acid occurs slowly (t₁/₂ = 24 hr), but accelerates under acidic (pH <3, t₁/₂ = 2 hr) or basic (pH >10, t₁/₂ = 1 hr) conditions. Earlier studies omitted pH control .
  • Resolution : Standardize stability assays in buffered solutions (e.g., PBS) and track degradation via [¹⁹F NMR] .

Applications in Scientific Research

Q. How can this compound serve as a bifunctional linker in covalent organic frameworks (COFs)?

  • Design : The -SO₂Cl group reacts with amine-functionalized nodes (e.g., 1,3,5-tris(4-aminophenyl)benzene), while -SO₂F undergoes nucleophilic aromatic substitution with thiols, enabling orthogonal connectivity. BET surface areas of 800–1200 m²/g are achievable .
  • Characterization : Confirm framework integrity via PXRD (sharp peaks at 2θ = 5–10°) and TGA (decomposition >300°C) .

Methodological Resources

  • Synthesis Optimization : Follow protocols in and , adjusting stoichiometry for sulfonyl fluoride introduction.
  • Computational Tools : Gaussian 16 for DFT; SHELX suite for crystallography .
  • Safety Compliance : Adopt ZDHC MRSL guidelines for waste disposal .

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